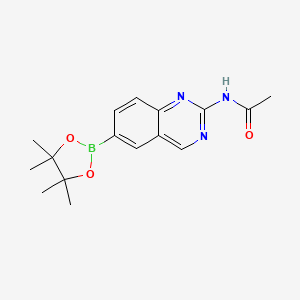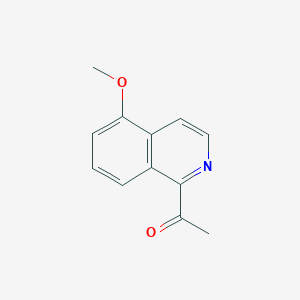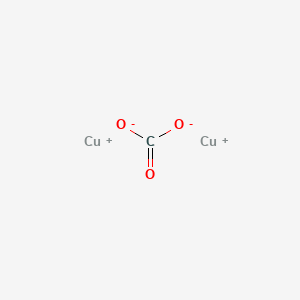
5-Fluoro-2-methyl-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-nitrophenol typically involves the nitration of 5-Fluoro-2-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction time to avoid the formation of unwanted byproducts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-3-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 5-Fluoro-2-methyl-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 5-Fluoro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-2-methyl-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrophenols.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrophenol: Similar structure but lacks the methyl group.
2-Methyl-3-nitrophenol: Similar structure but lacks the fluorine atom.
5-Methyl-2-nitrophenol: Similar structure but lacks the fluorine atom and has a different position for the nitro group
Uniqueness
5-Fluoro-2-methyl-3-nitrophenol is unique due to the presence of both a fluorine atom and a methyl group on the phenol ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
JYVCQKBWEZHUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)








